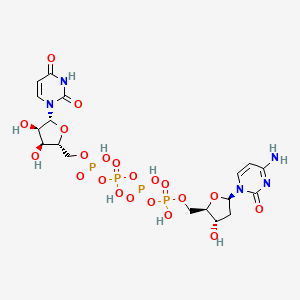
Denufosol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Denufosol was an inhaled drug used for the treatment of cystic fibrosis (CF), showing various improvements in lung function during a phase III clinical trial. A new drug application (NDA) was filed with the FDA in 2011, however, the second phase III clinical trial showed a lack of improvement in lung function for cystic fibrosis patients taking denufosol. The drug was also evaluated in the treatment of retinal detachment and other diseases of the retina. Denufosol has not gained FDA approval, and clinical trials with this drug have ceased since 2011.
Applications De Recherche Scientifique
Cystic Fibrosis Treatment
Denufosol tetrasodium, a P2Y2 receptor agonist, shows potential in treating cystic fibrosis (CF) by enhancing mucosal hydration and mucus clearance. It activates chloride secretion and inhibits sodium absorption independently of cystic fibrosis transmembrane conductance regulator (CFTR) genotype, which is beneficial for CF patients regardless of their specific genetic mutation. This drug has shown promise in improving lung function in patients with cystic fibrosis, particularly those with mild to moderate disease severity (Deterding et al., 2005), (Accurso et al., 2011), (Deterding et al., 2007), (Navrátil et al., 2010), (Ratjen et al., 2012), (Accurso et al., 2010).
Economic and Resource Analysis
Studies have also focused on the economic and resource usage aspects of denufosol treatment in cystic fibrosis, emphasizing its impact on healthcare costs and resource allocation (Dewitt et al., 2012).
Pharmacological Studies
Pharmacological research has explored denufosol's properties as a P2Y2 receptor agonist. It enhances airway surface epithelial hydration, increases mucociliary clearance, and shows potential for CF therapy through its unique mechanism of action which bypasses the basic CFTR defect (Kellerman et al., 2008), (Pettit & Johnson, 2011), (Ratjen, 2007), (Bye & Elkins, 2007).
Clinical Trial Methodology
Research has also been conducted on the methodology of clinical trials involving denufosol, particularly focusing on the use of centralized spirometry to ensure quality and reduce variability in outcome measures (Goss et al., 2008).
Potential in COVID-19 Treatment
Interestingly, denufosol has been identified as a potential inhibitor of the SARS-CoV-2 main protease in computational studies, suggesting a possible role in COVID-19 treatment strategies (Gupta et al., 2020).
Broader Therapeutic Applications
While the primary focus has been on cystic fibrosis, research indicates potential broader applications of denufosol, particularly in enhancing mucociliary clearance and addressing respiratory diseases (Marcet & Boeynaems, 2006).
Propriétés
Numéro CAS |
211448-85-0 |
|---|---|
Nom du produit |
Denufosol |
Formule moléculaire |
C18H27N5O21P4 |
Poids moléculaire |
773.3 g/mol |
Nom IUPAC |
[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H27N5O21P4/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29)/t8-,9+,10+,13+,14+,15+,16+/m0/s1 |
Clé InChI |
FPNPSEMJLALQSA-MIYUEGBISA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O |
SMILES canonique |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O |
Autres numéros CAS |
211448-85-0 |
Synonymes |
denufosol tetrasodium INS 37217 INS37217 P(1)-(uridine 5')-P(4)- (2'-deoxycytidine 5')tetraphosphate, tetrasodium salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B1242361.png)


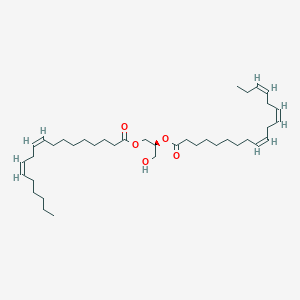
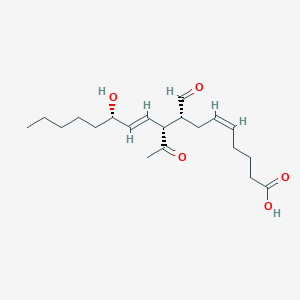



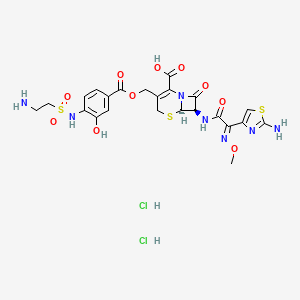
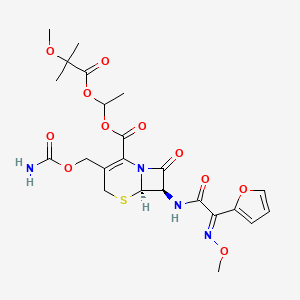
![(5E,9Z)-3,6,10-trimethyl-4,7,8,11-tetrahydrocyclodeca[b]furan](/img/structure/B1242376.png)
![4-[(E)-[[5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B1242378.png)
![2-hydroxy-5-[N-[(2,5-dihydroxyphenyl)methyl] amino]-benzoic acid 3-phenylpropyl ester](/img/structure/B1242382.png)